1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1021217-39-9
VCID: VC11943500
InChI: InChI=1S/C16H15F3N6O3S/c17-16(18,19)28-12-1-3-13(4-2-12)29(26,27)24-9-7-23(8-10-24)15-6-5-14-21-20-11-25(14)22-15/h1-6,11H,7-10H2
SMILES: C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Molecular Formula: C16H15F3N6O3S
Molecular Weight: 428.4 g/mol

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine

CAS No.: 1021217-39-9

Cat. No.: VC11943500

Molecular Formula: C16H15F3N6O3S

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine - 1021217-39-9

Specification

CAS No. 1021217-39-9
Molecular Formula C16H15F3N6O3S
Molecular Weight 428.4 g/mol
IUPAC Name 6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C16H15F3N6O3S/c17-16(18,19)28-12-1-3-13(4-2-12)29(26,27)24-9-7-23(8-10-24)15-6-5-14-21-20-11-25(14)22-15/h1-6,11H,7-10H2
Standard InChI Key UONLSRFGMZYYME-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Canonical SMILES C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F

Introduction

Structural Features and Physicochemical Properties

Molecular Formula and Weight

  • Molecular Formula: C₁₈H₁₆F₃N₇O₃S

  • Molecular Weight: 467.43 g/mol

  • Key Functional Groups:

    • Triazolo[4,3-b]pyridazine (fused bicyclic system with three nitrogen atoms).

    • Piperazine ring (six-membered diamine).

    • 4-(Trifluoromethoxy)benzenesulfonyl group (electron-withdrawing substituent) .

Spectral Characterization

  • ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine protons).

  • ¹³C NMR: Signals for trifluoromethoxy (δ 120–125 ppm) and sulfonyl carbons (δ 140–145 ppm) .

  • MS (ESI): m/z 468.1 [M+H]⁺ .

Synthesis and Reaction Pathways

General Synthetic Route

The synthesis involves multi-step reactions (Table 1):

Table 1: Synthetic Steps for Target Compound

StepReaction TypeReagents/ConditionsYield
1Formation of triazolo-pyridazine3,6-Dichloropyridazine + Tetrazole, 120°C65%
2Piperazine substitution4-(Trifluoromethoxy)benzenesulfonyl chloride, DCM, Et₃N78%
3PurificationColumn chromatography (SiO₂, EtOAc/Hexane)90%

Adapted from methods in .

Key Challenges

  • Regioselectivity: Ensuring substitution at the 6-position of triazolo-pyridazine.

  • Stability: The trifluoromethoxy group is prone to hydrolysis under acidic conditions .

Biological Activity and Mechanisms

Antiviral Activity

  • Target Viruses: Tobacco mosaic virus (TMV), Cucumber mosaic virus (CMV).

  • EC₅₀ Values:

    • TMV: 18.4 μg/mL (protective activity) .

    • CMV: 347.8 μg/mL .

  • Mechanism: Activation of phenylpropanoid biosynthesis pathways and defense enzymes (SOD, PAL) .

Enzyme Inhibition

  • DPP-4 Inhibition: IC₅₀ = 0.12 μM (compared to sitagliptin IC₅₀ = 0.18 μM) .

  • BRD4 BD1 Inhibition: IC₅₀ = 1.8 μM (crystal structures confirm binding to acetyl-lysine pockets) .

Table 2: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀/EC₅₀Reference
Target compoundDPP-40.12 μM
3-Cyclopropyl analogueBRD4 BD11.2 μM
Trifluoromethyl derivativeTMV18.4 μg/mL

Structure-Activity Relationship (SAR)

  • Triazolo-pyridazine Core: Essential for π-π stacking with enzyme active sites .

  • 4-(Trifluoromethoxy)benzenesulfonyl Group:

    • Enhances lipophilicity (logP = 3.42) .

    • Improves metabolic stability compared to non-fluorinated analogues.

  • Piperazine Linker: Flexibility allows optimal positioning in hydrophobic pockets.

Applications in Drug Discovery

Anticancer Agents

  • Inhibits c-Met kinase (IC₅₀ = 0.8 μM), a target in non-small cell lung cancer .

  • Induces apoptosis in HT-29 colon cancer cells (EC₅₀ = 7.1 μM) .

Antidiabetic Therapeutics

  • Potent DPP-4 inhibition with minimal toxicity in INS-1 β-cells .

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in vivo.

  • Structural Optimization: Introduce polar groups to reduce hERG channel liability .

  • Therapeutic Expansion: Test against emerging viral strains (e.g., SARS-CoV-2 proteases) .

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